An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2-Fluoro-5-pentanoylphenyl)boronic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (2-Fluoro-5-pentanoylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for (2-Fluoro-5-pentanoylphenyl)boronic acid. In the absence of definitive experimental spectra in publicly available databases, this document outlines a detailed predictive analysis based on established substituent chemical shift (SCS) effects and data from analogous compounds. Furthermore, a rigorous, field-proven experimental protocol for the acquisition and complete structural elucidation of the title compound using 1D and 2D NMR techniques is presented. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel boronic acid derivatives in drug discovery and materials science.
Introduction: The Significance of (2-Fluoro-5-pentanoylphenyl)boronic acid
(2-Fluoro-5-pentanoylphenyl)boronic acid is a trifunctionalized benzene derivative with significant potential in medicinal chemistry and organic synthesis. The boronic acid moiety is a versatile functional group, renowned for its role in Suzuki-Miyaura cross-coupling reactions, its ability to form reversible covalent bonds with diols (making it a key component in glucose sensors), and its use as a pharmacophore in various drug candidates. The presence of a fluorine atom can significantly modulate the compound's electronic properties, pKa, metabolic stability, and binding interactions. The pentanoyl group introduces a lipophilic aliphatic chain and a carbonyl functionality, offering further points for chemical modification or interaction with biological targets.
Accurate structural characterization is paramount for any downstream application. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of organic molecules in solution. This guide provides a detailed roadmap for predicting, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this specific molecule.
Predicted NMR Spectral Data
The following ¹H and ¹³C NMR data are predicted based on the principle of substituent additivity on the benzene ring. The chemical shift of benzene (δ ≈ 7.30 ppm in ¹H NMR and δ ≈ 128.5 ppm in ¹³C NMR) is used as a base, and incremental shifts for each substituent (fluoro, pentanoyl, and boronic acid) are applied.[1][2] It is crucial to note that these are theoretical values and experimental verification is essential.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the three non-equivalent aromatic protons and their coupling to each other and to the fluorine atom.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment | Rationale |
| ~8.1 - 8.3 | dd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.5 | H-6 | Ortho to the electron-withdrawing pentanoyl group and meta to the boronic acid group, leading to a significant downfield shift.[3] |
| ~7.8 - 8.0 | ddd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0, ⁴JHH ≈ 2.5 | H-4 | Ortho to the boronic acid group and coupled to both H-3 and the fluorine atom. |
| ~7.3 - 7.5 | t | ³JHH ≈ 8.5, ³JHF ≈ 8.5 | H-3 | Ortho to the fluorine atom, showing a characteristic doublet of doublets (appearing as a triplet if ³JHH ≈ ³JHF). |
| 8.0 (broad s) | s (br) | - | B(OH )₂ | The protons of the boronic acid are acidic and will likely exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift is highly dependent on concentration and temperature. |
| ~2.9 - 3.1 | t | ³JHH ≈ 7.5 | -C(=O)CH ₂- | Protons α to the carbonyl group are deshielded. |
| ~1.5 - 1.7 | sextet | ³JHH ≈ 7.5 | -CH₂CH ₂CH₂CH₃ | Standard aliphatic chemical shift. |
| ~1.2 - 1.4 | sextet | ³JHH ≈ 7.5 | -CH₂CH₂CH ₂CH₃ | Standard aliphatic chemical shift. |
| ~0.8 - 1.0 | t | ³JHH ≈ 7.5 | -CH₂CH₂CH₂CH ₃ | Terminal methyl group, most upfield signal. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The ¹³C NMR spectrum will show signals for all eleven carbon atoms. The aromatic carbons will exhibit splitting due to coupling with the fluorine atom. The carbon attached to the boron atom may be broadened or have a low intensity.[4]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (¹JCF, Hz) | Assignment | Rationale |
| ~198 - 202 | s | - | C =O | Typical chemical shift for a ketone carbonyl carbon. |
| ~160 - 165 | d | ¹JCF ≈ 245 | C-2 | The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift. |
| ~135 - 140 | d | ³JCF ≈ 3 | C-4 | Aromatic carbon para to the fluorine atom. |
| ~130 - 135 | s | - | C-5 | Aromatic carbon attached to the pentanoyl group. |
| ~125 - 130 | d | ²JCF ≈ 15 | C-6 | Aromatic carbon ortho to the fluorine atom. |
| ~115 - 120 | d | ²JCF ≈ 25 | C-3 | Aromatic carbon ortho to the fluorine atom, shielded by its electron-donating effect. |
| ~130 - 135 (broad) | d | ³JCF ≈ 3 | C-1 | The carbon attached to the boronic acid group is often broad and may be difficult to observe due to quadrupolar relaxation of the boron nucleus. |
| ~38 - 42 | s | - | -C (=O)CH₂- | Carbonyl α-carbon. |
| ~25 - 30 | s | - | -CH₂C H₂CH₂CH₃ | Aliphatic carbon. |
| ~20 - 25 | s | - | -CH₂CH₂C H₂CH₃ | Aliphatic carbon. |
| ~13 - 15 | s | - | -CH₂CH₂CH₂C H₃ | Terminal methyl carbon. |
Experimental Protocol for NMR Analysis
This section provides a detailed, step-by-step methodology for the acquisition and analysis of NMR data for (2-Fluoro-5-pentanoylphenyl)boronic acid.
Sample Preparation: A Critical First Step
The quality of the NMR data is highly dependent on proper sample preparation. Boronic acids have a propensity to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra.[5]
Protocol:
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Weighing: Accurately weigh approximately 5-10 mg of (2-Fluoro-5-pentanoylphenyl)boronic acid directly into a clean, dry NMR tube. For quantitative NMR (qNMR), a microbalance is essential, and an internal standard would be added at this stage.[6]
-
Solvent Selection: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it is a polar aprotic solvent that can disrupt the hydrogen bonding networks that lead to boroxine formation. Alternatively, deuterated methanol (CD₃OD) can be used, which will break up oligomers but will result in the exchange of the B(OH)₂ protons with deuterium, causing their signal to disappear.[5]
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. Visually inspect the solution to ensure there are no suspended particles.
-
Transfer (if necessary): If the sample was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a clean Pasteur pipette.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following experiments are recommended for a complete structural assignment. These should be performed on a spectrometer with a minimum field strength of 400 MHz.
-
¹H NMR: A standard proton NMR experiment. This will provide information on the chemical environment and multiplicity of the protons.
-
¹³C NMR: A standard carbon NMR experiment with proton decoupling. This will identify the number of unique carbon environments.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons (including C=O and carbons attached to F and B) will be absent.
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). This is invaluable for identifying adjacent protons in the aliphatic chain and on the aromatic ring.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbons to which they are directly attached.[7] This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[7] This is crucial for assigning quaternary carbons and for piecing together the different fragments of the molecule.
Data Processing and Analysis
Modern NMR software packages like Bruker's TopSpin or Mestrelab's Mnova offer streamlined workflows for data processing.[8][9]
Processing Steps:
-
Fourier Transformation (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C NMR in DMSO-d₆, the residual solvent peak can be used as a reference (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify the precise chemical shift of each peak.
Strategy for Complete Spectral Assignment
-
Aliphatic Chain: Use the COSY spectrum to "walk" along the pentanoyl chain. The triplet of the terminal methyl group will correlate with the adjacent methylene group, which in turn will correlate with the next, and so on, up to the methylene group α to the carbonyl. The HSQC spectrum will then allow for the assignment of the corresponding carbon signals.
-
Aromatic Protons: The COSY spectrum will show correlations between adjacent aromatic protons (H-3 and H-4; H-4 and H-6). The HMBC spectrum will be key to definitively assign their positions. For example, the protons of the methylene group α to the carbonyl (~2.9-3.1 ppm) will show a correlation to the aromatic carbon C-5, and likely also to C-4 and C-6.
-
Quaternary Carbons: The quaternary carbons (C-1, C-2, C-5, and the carbonyl carbon) will be assigned using the HMBC spectrum. For instance, H-3 will show a correlation to C-1, C-2, and C-5. H-6 will show a correlation to C-1 and C-5.
Conclusion
This technical guide provides a robust framework for the NMR analysis of (2-Fluoro-5-pentanoylphenyl)boronic acid. While the provided spectral data are predictive, they offer a solid foundation for interpreting experimentally acquired spectra. The detailed experimental protocols and strategic approach to spectral assignment are designed to empower researchers to confidently and accurately characterize this and other similarly complex molecules. The combination of 1D and 2D NMR techniques is indispensable for the unambiguous structural elucidation that is fundamental to advancing research in drug discovery and materials science.
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